molecular formula C25H22ClF2N5O B4362230 [4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B4362230
M. Wt: 481.9 g/mol
InChI Key: ACTRACXDBYLTSF-UHFFFAOYSA-N
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Description

[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a chlorobenzyl-piperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, [4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which may have different substituents at various positions on the core structure.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF2N5O/c26-20-9-5-4-8-18(20)16-31-10-12-32(13-11-31)25(34)19-15-29-33-22(23(27)28)14-21(30-24(19)33)17-6-2-1-3-7-17/h1-9,14-15,23H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTRACXDBYLTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-CHLOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

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